

Paniculoside II: A Technical Guide to Solubility in DMSO and Methanol

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Compound of Interest

Compound Name: *Paniculoside II*

Cat. No.: *B15592303*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Paniculoside II** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended to be a core resource for researchers, scientists, and drug development professionals working with this natural compound. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and application in various experimental settings. **Paniculoside II**, an iridoid glycoside, exhibits different solubility profiles in DMSO and methanol. The available quantitative data is summarized below.

Solvent	Solubility	Molar Concentration (approx.)	Source
Dimethyl Sulfoxide (DMSO)	100 mg/mL	195.13 mM	[1] [2]
Ethanol	1 mg/mL	1.95 mM	[3]

Note: The solubility in ethanol is provided as a close approximation for methanol, as they are both polar protic solvents. Specific quantitative data for methanol is not readily available in the reviewed literature.

Experimental Protocols

Accurate determination of solubility is fundamental for reliable experimental outcomes. The following are detailed methodologies for key experiments related to the solubility of **Paniculoside II**.

Protocol for Determining Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

- **Paniculoside II** (solid)
- Dimethyl sulfoxide (DMSO), analytical grade
- Methanol, analytical grade
- Calibrated analytical balance
- Vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **Paniculoside II** to a series of vials containing a known volume of DMSO or methanol. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibration.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with the appropriate solvent (DMSO or methanol) to a concentration within the linear range of the analytical method.
 - Determine the concentration of **Paniculoside II** in the diluted sample using a validated HPLC method.
- Calculation:
 - Calculate the solubility of **Paniculoside II** in mg/mL or mol/L by multiplying the measured concentration by the dilution factor.

Protocol for HPLC Analysis of Paniculose II

A validated HPLC method is essential for the accurate quantification of **Paniculose II** in solution.

Instrumentation and Conditions:

- **HPLC System:** A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- **Column:** A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- **Mobile Phase:** A gradient of acetonitrile and water is commonly used. A typical gradient might be:
 - 0-10 min: 10-30% Acetonitrile
 - 10-25 min: 30-60% Acetonitrile
 - 25-30 min: 60-10% Acetonitrile
- **Flow Rate:** 1.0 mL/min
- **Column Temperature:** 30 °C
- **Detection Wavelength:** 270 nm
- **Injection Volume:** 10 µL

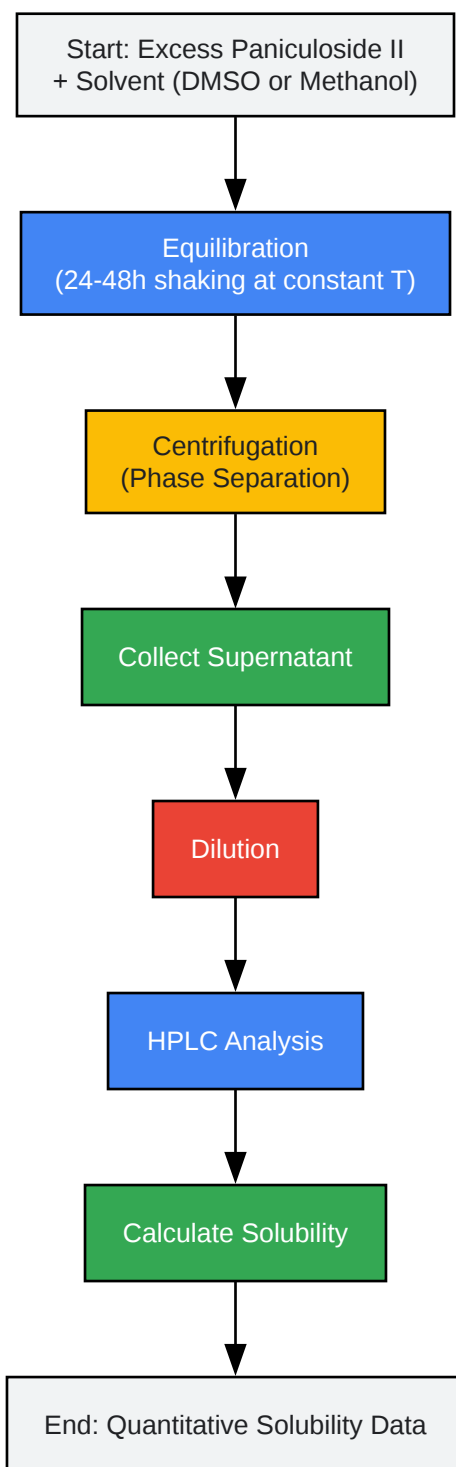
Procedure:

- **Standard Solution Preparation:**
 - Prepare a stock solution of **Paniculose II** in the mobile phase or a compatible solvent.
 - Perform serial dilutions to create a series of calibration standards with known concentrations.
- **Sample Preparation:**

- Dilute the supernatant from the solubility experiment as described in the previous protocol.
- Analysis:
 - Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
 - Inject the diluted samples.
- Quantification:
 - Determine the concentration of **Paniculoside II** in the samples by interpolating their peak areas from the calibration curve.

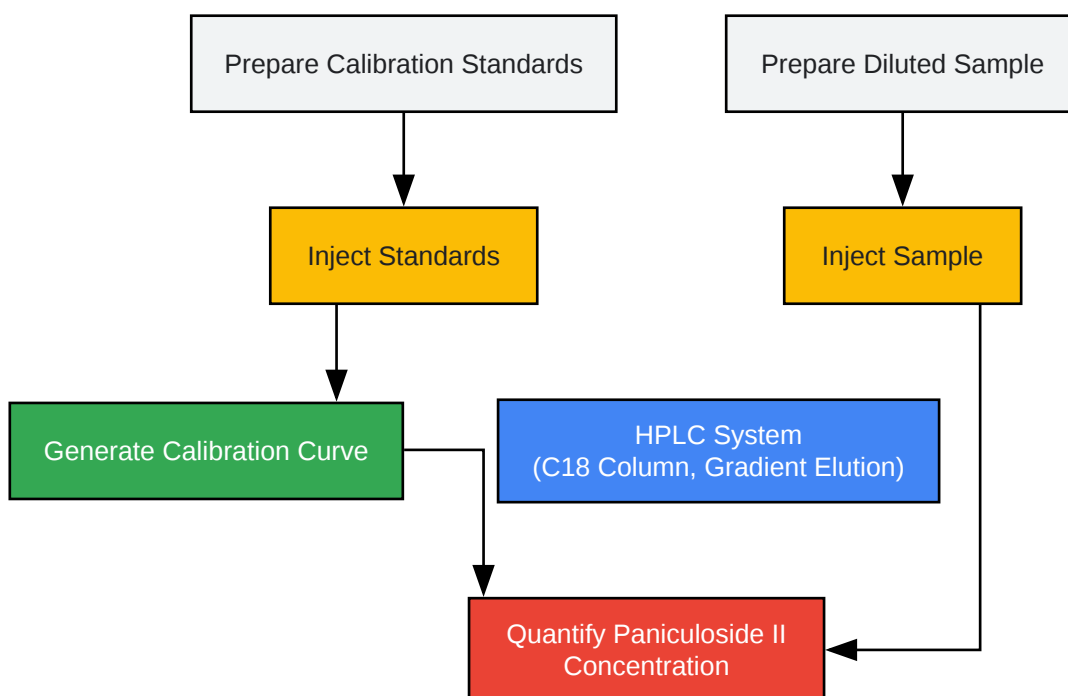
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of **Paniculoside II**.



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Caption: Workflow for Solubility Determination.



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Caption: HPLC Analysis Workflow.

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